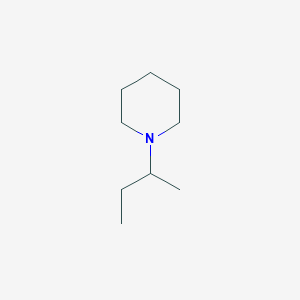
2,6-ジブロモジフェニルエーテル
概要
説明
2,6-Dibromodiphenyl ether is an organic compound with the molecular formula C₁₂H₈Br₂O. It belongs to the class of polybrominated diphenyl ethers, which are widely used as flame retardants. This compound is characterized by the presence of two bromine atoms attached to the diphenyl ether structure at the 2 and 6 positions .
科学的研究の応用
2,6-Dibromodiphenyl ether has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.
Medicine: Investigated for its potential use in drug development and as a model compound in toxicological studies.
Industry: Widely used as a flame retardant in various materials such as plastics, textiles, and electronics.
作用機序
Target of Action
2,6-Dibromodiphenyl ether is primarily targeted by certain strains of bacteria, such as Cupriavidus sp. WS . These bacteria play a crucial role in the degradation of this compound .
Mode of Action
The interaction of 2,6-Dibromodiphenyl ether with its bacterial targets involves a series of enzymatic reactions. The genes bphA1, bphA2, and bphA3 play a crucial role in the degradation of this compound . Knocking out these genes eliminates the ability of the bacteria to degrade 2,6-Dibromodiphenyl ether .
Biochemical Pathways
The degradation of 2,6-Dibromodiphenyl ether involves a sequence of reactions. The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB . This intermediate is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC . Thus, BphA, BphB, and BphC act sequentially in the aerobic degradation of 2,6-Dibromodiphenyl ether .
Pharmacokinetics
It’s known that this compound is extremely persistent in the environment .
Result of Action
The result of the action of 2,6-Dibromodiphenyl ether is its complete degradation by certain bacterial strains .
Action Environment
The action of 2,6-Dibromodiphenyl ether is influenced by environmental factors. For instance, the degradation of this compound by bacteria occurs aerobically . Furthermore, the compound is extremely persistent in the environment, causing serious environmental risks .
生化学分析
Biochemical Properties
2,6-Dibromodiphenyl ether plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in detoxification and degradation processes. Studies have shown that certain bacteria, such as Cupriavidus sp. WS, can degrade 2,6-Dibromodiphenyl ether using enzymes like BphA, BphB, and BphC . These enzymes sequentially transform 2,6-Dibromodiphenyl ether into less harmful compounds, highlighting its interaction with microbial degradation pathways.
Cellular Effects
2,6-Dibromodiphenyl ether affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, polybrominated diphenyl ethers, including 2,6-Dibromodiphenyl ether, can disrupt hormone levels in the thyroid gland and affect reproductive and neurological functions . These effects are attributed to the compound’s ability to interfere with cellular signaling and gene regulatory mechanisms.
Molecular Mechanism
The molecular mechanism of 2,6-Dibromodiphenyl ether involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound can bind to hormone receptors, altering their normal function and leading to changes in gene expression. Additionally, 2,6-Dibromodiphenyl ether can inhibit enzymes involved in detoxification processes, thereby affecting the metabolism and clearance of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromodiphenyl ether can change over time due to its stability and degradation. The compound is known to be persistent in the environment, with a long half-life that allows it to accumulate in biological systems. Over time, 2,6-Dibromodiphenyl ether can degrade into other brominated compounds, which may have different biochemical and toxicological properties . Long-term exposure studies have shown that the compound can lead to chronic health effects, including endocrine disruption and neurotoxicity.
Dosage Effects in Animal Models
The effects of 2,6-Dibromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function and gene expression, while higher doses can lead to more pronounced toxic effects. Studies have shown that high doses of 2,6-Dibromodiphenyl ether can cause liver toxicity, reproductive issues, and developmental abnormalities in animal models . These findings highlight the importance of understanding the dose-response relationship for this compound.
Metabolic Pathways
2,6-Dibromodiphenyl ether is involved in metabolic pathways that include its degradation by specific enzymes. The aerobic degradation pathway of 2,6-Dibromodiphenyl ether involves the sequential action of enzymes such as BphA, BphB, and BphC, which transform the compound into less toxic metabolites . These metabolic pathways are crucial for the detoxification and clearance of 2,6-Dibromodiphenyl ether from biological systems.
Transport and Distribution
Within cells and tissues, 2,6-Dibromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to bioaccumulation and potential biomagnification in the food chain . Understanding the transport and distribution mechanisms of 2,6-Dibromodiphenyl ether is essential for assessing its environmental and health impacts.
Subcellular Localization
The subcellular localization of 2,6-Dibromodiphenyl ether can influence its activity and function. The compound may localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in detoxification and metabolic processes . Post-translational modifications and targeting signals may direct 2,6-Dibromodiphenyl ether to these compartments, affecting its biochemical properties and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dibromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: In industrial settings, the production of 2,6-dibromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation .
化学反応の分析
Types of Reactions: 2,6-Dibromodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The ether linkage can be oxidized to form phenolic compounds.
Reduction Reactions: The bromine atoms can be reduced to form diphenyl ether.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Substitution Reactions: Formation of phenolic compounds or amines.
Oxidation Reactions: Formation of phenolic compounds.
Reduction Reactions: Formation of diphenyl ether.
類似化合物との比較
2,6-Dibromodiphenyl ether is similar to other polybrominated diphenyl ethers, such as:
- 2,4-Dibromodiphenyl ether
- 2,2’-Dibromodiphenyl ether
- 2,3-Dibromodiphenyl ether
Uniqueness: The unique positioning of the bromine atoms at the 2 and 6 positions in 2,6-dibromodiphenyl ether gives it distinct chemical and physical properties compared to other isomers. This positioning affects its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
特性
IUPAC Name |
1,3-dibromo-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVDKHMQIZJFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477016 | |
| Record name | 1,3-Dibromo-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51930-04-2 | |
| Record name | 2,6-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40RW2WP16L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



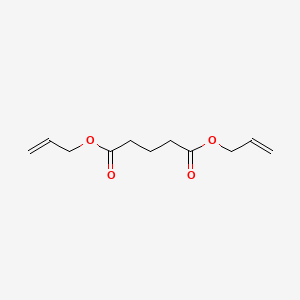
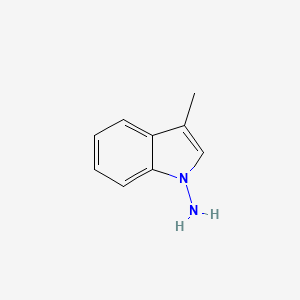
![3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine](/img/structure/B1625600.png)
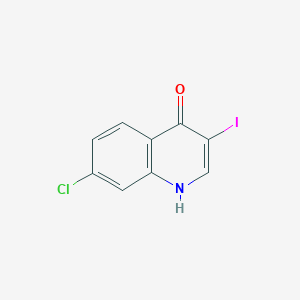
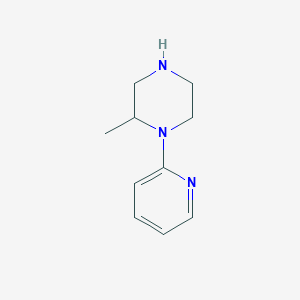
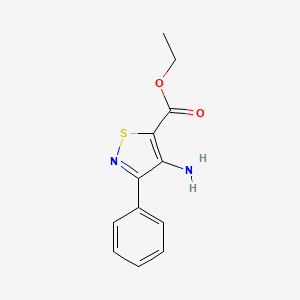


![4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1625611.png)
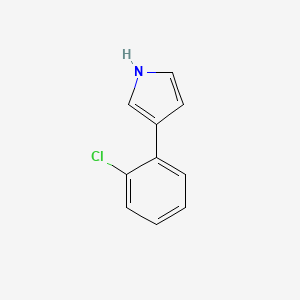
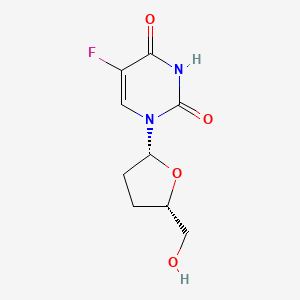
![5-(Methylthio)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1625615.png)
